4-[2-(trifluoromethyl)phenyl]-2H-triazole
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Overview
Description
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, providing high yields of the desired triazole product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to maintain consistent reaction parameters and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of essential biological processes, such as DNA replication and protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridine
- Trifluoromethylbenzene
Comparison: Compared to these similar compounds, 4-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts additional stability and biological activity. The trifluoromethyl group further enhances its chemical properties, making it more effective in various applications .
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-15-14-8/h1-5H,(H,13,14,15) |
InChI Key |
BRINNSJFBYJGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)C(F)(F)F |
Origin of Product |
United States |
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